3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Description
3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid (CAS 1205-30-7; EC 214-882-1) is a sulfonamide-containing benzoic acid derivative characterized by a 4-chlorobenzoic acid core substituted at the 3-position with a sulfamoyl group linked to a 2-carboxyphenyl moiety .
Properties
IUPAC Name |
3-[(2-carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO6S/c15-10-6-5-8(13(17)18)7-12(10)23(21,22)16-11-4-2-1-3-9(11)14(19)20/h1-7,16H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCKNMJFCAXLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with 2-aminobenzenesulfonic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Amine derivatives from the reduction of the sulfonamide group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Research indicates that derivatives of this compound exhibit low minimum inhibitory concentration (MIC) values, suggesting strong bactericidal effects. For example, certain derivatives with halogen substitutions demonstrated enhanced activity, with MIC values as low as 0.78 μg/ml against tested strains .
Case Study: Efficacy Against Biofilms
A study highlighted the compound's ability to inhibit biofilm formation and destroy preformed biofilms of Staphylococcus aureus. At concentrations of 2x MIC, the compound inhibited biofilm formation by nearly 90% and showed significant destruction of established biofilms, outperforming traditional antibiotics like vancomycin .
Anti-inflammatory Properties
In addition to its antibacterial effects, 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid has been investigated for its anti-inflammatory potential. Research into carboxylic acid derivatives has indicated that modifications can lead to compounds that effectively inhibit inflammatory pathways. For instance, certain derivatives have shown the ability to reduce neutrophil migration in inflammation models, which is critical for conditions such as arthritis .
Safety assessments are crucial in evaluating the applicability of this compound in clinical settings. Studies have reported no significant toxicity at doses up to 50 mg/kg in animal models, indicating a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s structural uniqueness lies in the 2-carboxyphenyl-sulfamoyl substituent. Key analogues and their distinguishing features are summarized below:
*Inferred formula based on structural analysis.
Key Observations :
Physicochemical Properties
Biological Activity
3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid, a compound featuring both sulfamoyl and carboxylic acid functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, highlighting its potential in treating bacterial infections, inflammation, and cancer.
Antibacterial Activity
Research indicates that compounds with similar sulfamoyl structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides possess moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| 4-Chloro-3-sulfamoylbenzoic acid | 25 | Bacillus subtilis |
| Sulfamethoxazole | 15 | Escherichia coli |
Anti-inflammatory Activity
The anti-inflammatory effects of sulfonamide derivatives have been documented in several studies. The presence of the sulfamoyl group is crucial for inhibiting inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes .
Case Study: Inhibition of Inflammatory Markers
A study investigated the effect of this compound on tumor necrosis factor-alpha (TNF-α) levels in a rat model of induced inflammation. Results indicated a significant reduction in TNF-α levels compared to control groups, suggesting a promising anti-inflammatory profile.
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
